molecular formula C18H16N4O3 B5044151 N-(4-Acetylphenyl)-3-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]propanamide

N-(4-Acetylphenyl)-3-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]propanamide

Cat. No.: B5044151
M. Wt: 336.3 g/mol
InChI Key: TYQWRFFBMPMBAW-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-3-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of acetylphenyl, pyridinyl, and oxadiazolyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetylphenyl)-3-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a nitrile under acidic or basic conditions to form the 1,2,4-oxadiazole ring.

    Attachment of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction, often using a pyridine derivative and a suitable leaving group.

    Coupling with Acetylphenyl Group: The final step involves coupling the acetylphenyl group to the oxadiazole-pyridinyl intermediate through an amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetylphenyl)-3-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated solvents, strong acids or bases, and catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-Acetylphenyl)-3-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-Acetylphenyl)-3-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(3-Pyridin-2-YL-acryloyl)-phenyl)-acetamide
  • 2-Phenoxy-N-pyridin-4-yl-acetamide
  • N-(1-Benzyl-piperidin-4-yl)-2-phenoxy-acetamide

Uniqueness

N-(4-Acetylphenyl)-3-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-acetylphenyl)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-12(23)13-5-7-14(8-6-13)20-16(24)9-10-17-21-18(22-25-17)15-4-2-3-11-19-15/h2-8,11H,9-10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQWRFFBMPMBAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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